molecular formula C11H16N2O B6176804 (piperidin-2-yl)(pyridin-4-yl)methanol CAS No. 1338969-86-0

(piperidin-2-yl)(pyridin-4-yl)methanol

Cat. No.: B6176804
CAS No.: 1338969-86-0
M. Wt: 192.26 g/mol
InChI Key: YWKIESVJWAHDKF-UHFFFAOYSA-N
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Description

(Piperidin-2-yl)(pyridin-4-yl)methanol: is a compound that features a piperidine ring and a pyridine ring connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (piperidin-2-yl)(pyridin-4-yl)methanol typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of pyridinium ylides and aldehydes in the presence of ammonium acetate, which acts as both a base and a nitrogen source . The reaction is carried out in methanol, leading to the formation of the desired product with high diastereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as ruthenium or nickel-based nanocatalysts can be employed to facilitate the hydrogenation and cyclization processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Piperidin-2-yl)(pyridin-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: Substitution reactions can occur at the piperidine or pyridine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted piperidine or pyridine derivatives.

Mechanism of Action

The mechanism of action of (piperidin-2-yl)(pyridin-4-yl)methanol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinases by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

1338969-86-0

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

piperidin-2-yl(pyridin-4-yl)methanol

InChI

InChI=1S/C11H16N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h4-5,7-8,10-11,13-14H,1-3,6H2

InChI Key

YWKIESVJWAHDKF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(C2=CC=NC=C2)O

Purity

95

Origin of Product

United States

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